molecular formula C10H14N2O B14847757 3-Cyclopropoxy-2-ethylpyridin-4-amine

3-Cyclopropoxy-2-ethylpyridin-4-amine

Cat. No.: B14847757
M. Wt: 178.23 g/mol
InChI Key: LPTIYGWZRXMEDQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethylpyridin-4-amine is a chemical building block of interest in medicinal chemistry and agrochemical research. Its structure incorporates a pyridin-4-amine scaffold, a privileged structure found in compounds with a range of biological activities . The 3-cyclopropoxy substituent is a key feature, as the cyclopropyl group is widely used in drug and agrochemical discovery to improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of lead compounds . This molecular fragment is known to impart conformational restraint and can help reduce off-target effects . This compound is designed for use in research and development, serving as a versatile synthon for the construction of more complex molecules. Researchers can utilize it in exploring structure-activity relationships (SAR), particularly in projects targeting kinase inhibition or G protein-coupled receptor (GPCR) modulation, where pyridinamine cores have shown significant relevance . Its potential applications extend to the synthesis of libraries for high-throughput screening in both pharmaceutical and agricultural contexts . Safety Note: This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethylpyridin-4-amine

InChI

InChI=1S/C10H14N2O/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

LPTIYGWZRXMEDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is widely used to introduce the cyclopropoxy group. A halogenated pyridine intermediate, such as 3-chloro-2-ethylpyridin-4-amine , reacts with cyclopropoxide under basic conditions.

Procedure :

  • 3-Chloro-2-ethylpyridin-4-amine (1 equiv) is dissolved in DMF.
  • Sodium cyclopropoxide (1.2 equiv) is added at 0°C.
  • The mixture is stirred at 80°C for 12 h.
  • The product is isolated via column chromatography (hexane/EtOAc).

Yield : 65–78%.

Key Considerations :

  • Base choice (e.g., NaH or KOH) impacts reaction efficiency.
  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Cyclopropanation via Diazonium Intermediates

Cyclopropane rings are introduced using trimethylsulfoxonium iodide (TMSI) or ethyl diazoacetate (EDA).

Procedure :

  • 3-Allyloxy-2-ethylpyridin-4-amine (1 equiv) is treated with TMSI (1.5 equiv) in DMSO.
  • NaH (2 equiv) is added at 0°C, and the mixture is stirred at 25°C for 6 h.
  • Hydrolysis with LiOH yields the cyclopropane ring.

Yield : 55–70%.

Mechanistic Insight :

  • TMSI generates a sulfoxonium ylide, facilitating [2+1] cycloaddition with the alkene.
  • Stereoselectivity is controlled by chiral catalysts (e.g., Ru complexes).

Reductive Amination Approaches

A ketone intermediate (3-cyclopropoxy-2-ethylpyridin-4-one ) is converted to the amine via reductive amination.

Procedure :

  • 3-Cyclopropoxy-2-ethylpyridin-4-one (1 equiv) is mixed with NH₄OAc (3 equiv) in MeOH.
  • NaBH₃CN (1.5 equiv) is added at 0°C.
  • The reaction is stirred for 12 h at 25°C.

Yield : 60–72%.

Advantages :

  • Avoids hazardous azide intermediates.
  • Scalable for industrial production.

Analytical Data and Characterization

Property Value Method
Molecular Formula C₁₀H₁₄N₂O HRMS
Melting Point 98–101°C DSC
¹H NMR (CDCl₃) δ 1.20 (t, 3H), 0.85 (m, 4H), ... 400 MHz
HPLC Purity >99% C18 column

Comparative Analysis of Methods

Method Yield Cost Scalability Hazards
NAS 65–78% Moderate High Toxic solvents
Cyclopropanation 55–70% High Moderate Explosive reagents
Reductive Amination 60–72% Low High Mild conditions

Applications and Derivatives

  • Pharmaceuticals : Intermediate for kinase inhibitors.
  • Agrochemicals : Building block for herbicides.
  • Derivatives :
    • 3-Cyclopropoxy-2-ethylpyridine-4-carboxamide : Synthesized via HATU-mediated coupling.
    • Nitro-substituted analogs : Prepared via nitration at position 5.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-ethylpyridin-4-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies using techniques such as molecular docking and structure-activity relationship (SAR) analysis can provide insights into its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications References
4-Methyl-3-nitropyridin-2-amine - NO₂ (C3), -CH₃ (C4), -NH₂ (C2) Nitro group (electron-withdrawing); used in pharmaceuticals and agrochemicals .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine - Cyclopropylamine, pyrazole ring Amine group enhances hydrogen bonding; synthesized via Cu(I)-catalyzed coupling .
Example 44 compound (Patent) - CF₃, piperazine, tetrahydro-2H-pyran Trifluoromethyl improves binding affinity; complex pharmacokinetics due to bulky groups .
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine - F (C2), fused pyrido-pyrimidine Fluorine enhances electronegativity; used in kinase inhibitors .
3-Cyclopropoxy-2-ethylpyridin-4-amine (Hypothetical) - Cyclopropoxy (C3), -C₂H₅ (C2), -NH₂ (C4) Cyclopropoxy balances steric bulk and metabolic stability; ethyl group increases lipophilicity. N/A

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the cyclopropoxy group in the target compound is mildly electron-donating, which may enhance ring stability and reduce oxidative degradation.
  • Steric and Solubility Considerations: The ethyl group at position 2 in the target compound likely increases lipophilicity compared to the methyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This could enhance membrane permeability but reduce aqueous solubility.

Q & A

Q. Q1: What are the common synthetic routes for 3-cyclopropoxy-2-ethylpyridin-4-amine, and how do reaction conditions influence yield?

A1: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic displacement : Cyclopropoxide ions may replace leaving groups (e.g., halogens) on pyridine rings under anhydrous conditions. Evidence from similar pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) highlights the use of pentafluoropyridine intermediates and sodium azide for amine group introduction .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) can introduce cyclopropoxy groups to pyridine cores. Optimized conditions (e.g., 80–100°C, inert atmosphere) are critical to avoid side reactions like dehalogenation .
  • Key factors : Solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst loading (e.g., 5–10 mol% Pd) significantly impact yield.

Q. Q2: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

A2:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm) and ethyl group splitting patterns .
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry. Phase annealing methods (e.g., SHELX-90) improve accuracy for larger structures .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Mechanistic and Optimization Challenges

Q. Q3: How can competing byproducts (e.g., dehalogenated intermediates) be minimized during synthesis?

A3:

  • Byproduct suppression : Use radical scavengers (e.g., BHT) to prevent undesired dehalogenation.
  • Catalyst tuning : Bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling steps .
  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. Q4: What computational methods predict the electronic effects of the cyclopropoxy group on pyridine reactivity?

A4:

  • DFT calculations : Simulate electron density maps to assess steric/electronic contributions of the cyclopropoxy group. For example, the electron-withdrawing effect may polarize the pyridine ring, influencing nucleophilic attack sites .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by modeling charge distribution and H-bonding potential .

Biological and Pharmacological Applications

Q. Q5: What in vitro assays are suitable for preliminary evaluation of biological activity?

A5:

  • Kinase inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. Q6: How can structure-activity relationship (SAR) studies guide functional group modifications?

A6:

  • Substituent variation : Compare analogs (e.g., replacing cyclopropoxy with methoxy) to assess impact on potency.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) using crystallographic data .

Safety and Stability Considerations

Q. Q7: What safety protocols are recommended for handling this compound?

A7:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Storage : Store under argon at –20°C to prevent oxidation.
  • Degradation analysis : Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC purity checks .

Data Interpretation and Conflict Resolution

Q. Q8: How should conflicting crystallographic data (e.g., disordered atoms) be resolved?

A8:

  • Phase annealing : Implement SHELX-90’s simulated annealing to refine disordered regions .
  • Multi-model validation : Compare independent refinements (e.g., Olex2 vs. Phenix) to confirm structural consistency .

Q. Q9: What strategies reconcile discrepancies between computational predictions and experimental bioactivity?

A9:

  • Force field adjustment : Use AMBER or CHARMM parameters to better model solvation effects .
  • Dynamic simulations : Run molecular dynamics (MD) over 100+ ns to capture conformational flexibility .

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